![molecular formula C21H27NO3 B215509 2-{2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215509.png)
2-{2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its biological activities and is believed to have a wide range of therapeutic benefits.
Wirkmechanismus
The mechanism of action of 2-{2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been suggested that the compound may exert its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This may contribute to its potential therapeutic effects in Alzheimer's disease.
Biochemical and Physiological Effects:
2-{2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-{2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline is that it has been shown to have low toxicity in animal studies. This makes it a potentially safe compound for use in lab experiments. However, one limitation of the compound is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of 2-{2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline. One potential direction is to study its effects on other diseases, such as diabetes and autoimmune diseases. Another direction is to study its potential use as a drug delivery system, as the compound has been shown to have good solubility in water and lipids. Additionally, further studies are needed to understand the compound's mechanism of action and to identify potential molecular targets for its therapeutic effects.
Conclusion:
In conclusion, 2-{2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has potential applications in various fields. Its synthesis involves a series of chemical reactions, and it has been studied extensively for its biological activities. The compound has been shown to have potential therapeutic effects in various diseases, and further studies are needed to understand its mechanism of action and to identify potential molecular targets for its therapeutic effects.
Synthesemethoden
The synthesis of 2-{2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline involves a series of chemical reactions. The starting material for the synthesis is 4-ethoxyphenol, which is reacted with epichlorohydrin to form 2-(4-ethoxyphenoxy)ethyl chloride. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base to form the final product.
Wissenschaftliche Forschungsanwendungen
2-{2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its biological activities. It has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and cardiovascular diseases. The compound has also been studied for its anti-inflammatory and antioxidant properties.
Eigenschaften
Produktname |
2-{2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline |
---|---|
Molekularformel |
C21H27NO3 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
2-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C21H27NO3/c1-2-24-20-7-9-21(10-8-20)25-16-15-23-14-13-22-12-11-18-5-3-4-6-19(18)17-22/h3-10H,2,11-17H2,1H3 |
InChI-Schlüssel |
AJIKMVRAVZGINJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCCOCCN2CCC3=CC=CC=C3C2 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)OCCOCCN2CCC3=CC=CC=C3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.